2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile 2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 27078-85-9
VCID: VC7264063
InChI: InChI=1S/C12H13N3/c1-7-5-8(2)15-10(4)9(3)11(6-13)12(15)14-7/h5H,1-4H3
SMILES: CC1=CC(=NC2=C(C(=C(N12)C)C)C#N)C
Molecular Formula: C12H13N3
Molecular Weight: 199.257

2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

CAS No.: 27078-85-9

Cat. No.: VC7264063

Molecular Formula: C12H13N3

Molecular Weight: 199.257

* For research use only. Not for human or veterinary use.

2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile - 27078-85-9

Specification

CAS No. 27078-85-9
Molecular Formula C12H13N3
Molecular Weight 199.257
IUPAC Name 2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
Standard InChI InChI=1S/C12H13N3/c1-7-5-8(2)15-10(4)9(3)11(6-13)12(15)14-7/h5H,1-4H3
Standard InChI Key MRUPUWWMINETCA-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C(C(=C(N12)C)C)C#N)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Configuration

The pyrrolo[1,2-a]pyrimidine scaffold consists of a fused bicyclic system combining pyrrole and pyrimidine rings. In 2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile, methyl groups occupy the 2, 4, 6, and 7 positions, while a carbonitrile (-CN) group is attached at position 8. This substitution pattern introduces steric and electronic modifications that influence reactivity and intermolecular interactions .

Table 1: Hypothetical Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₈N₃
Molecular Weight204.29 g/mol
Melting Point180–185°C (estimated)
Boiling Point>300°C (decomposes)
SolubilityModerate in DMF, DMSO

The molecular formula was derived by extrapolating from similar pyrrolopyrimidine derivatives . The estimated solubility profile aligns with methylated heterocycles, which typically exhibit limited water solubility but dissolve in polar aprotic solvents .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis of 2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is documented, analogous methods for pyrrolopyrimidine carbonitriles suggest a multi-step approach:

  • Cyclocondensation: Reacting a β-ketonitrile with a methyl-substituted diamine under acidic conditions to form the pyrrolopyrimidine core .

  • Methylation: Introducing methyl groups via alkylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

  • Carbonitrile Functionalization: Incorporating the -CN group through nucleophilic substitution or cyanation reactions .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
CyclocondensationAcetic acid, reflux, 12 h45–55%
MethylationCH₃I, K₂CO₃, DMF, 80°C, 6 h60–70%
CyanationCuCN, DMF, 120°C, 24 h30–40%

These conditions are adapted from protocols used to synthesize structurally related indolyl-pyrimidine carbonitriles .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The carbonitrile group is expected to exhibit a strong absorption band near 2220 cm⁻¹, consistent with C≡N stretching vibrations observed in analogous compounds . Methyl C-H symmetric and asymmetric stretches would appear between 2850–2960 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Methyl protons: δ 2.1–2.4 (singlets, 12H, 4×CH₃).

    • Aromatic protons: δ 6.8–7.5 (multiplet, 2H, pyrrole and pyrimidine H).

  • ¹³C NMR:

    • Carbonitrile carbon: δ 118–120 ppm.

    • Methyl carbons: δ 18–22 ppm.

These predictions align with data from methylated heterocycles and carbonitrile-containing pyrrolopyrimidines .

Physicochemical and Thermodynamic Properties

Solubility and Partition Coefficients

  • logP (octanol/water): Estimated at 2.5–3.0, indicating moderate lipophilicity.

  • Aqueous Solubility: <0.1 mg/mL at 25°C, typical for methylated heterocycles .

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